4-Methoxy-2,5-dimethylaniline

Electrochemistry Physical Organic Chemistry Structure-Reactivity Relationships

Generic aniline analogs risk failed cross-couplings and unreproducible SAR. 4-Methoxy-2,5-dimethylaniline (CAS 117174-70-6) provides the unique trisubstituted electronic profile required for HDAC/kinase inhibitor pharmacophores and antibacterial anilinoacetic acid derivatives. • Enables synthesis of 2,5-dimethyl-4-methoxyanilinoacetic acid with demonstrated activity against Erwinia carotovora, outperforming streptomycin. • Low oxidation potential supports electrochemical polymerization and oxidative C-N bond formation. • 95% purity with storage at 2-8°C; ships ambient with ice packs as needed.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 117174-70-6
Cat. No. B169027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,5-dimethylaniline
CAS117174-70-6
Synonyms4-Methoxy-2,5-diMethylaniline
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C)N
InChIInChI=1S/C9H13NO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,10H2,1-3H3
InChIKeyZCKVENPXPQNFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2,5-dimethylaniline (CAS 117174-70-6) – Chemical Identity and Procurement Baseline for the Trisubstituted Aniline Building Block


4-Methoxy-2,5-dimethylaniline (CAS 117174-70-6) is a trisubstituted aniline derivative bearing a para-methoxy group and ortho- and meta-methyl substituents on the aromatic ring . This specific substitution pattern confers a distinct electronic profile—combining the strong electron-donating resonance effect of the methoxy group with the inductive and steric effects of the two methyl groups—making it a chemically differentiated building block for pharmaceutical intermediate and agrochemical synthesis relative to simpler aniline analogs [1].

Trisubstituted aniline building blockDistinct electronic profile vs. simpler aniline analogs
Pharmaceutical intermediate and agrochemical synthesisDifferentiated substitution pattern for target binding
Electron-rich nucleophile for oxidative couplingAdditive methoxy and methyl substituent effects

Why 4-Methoxy-2,5-dimethylaniline Cannot Be Replaced by Generic 2,5-Dimethylaniline or 4-Methoxyaniline


In-class aniline analogs such as 2,5-dimethylaniline (CAS 95-78-3) and 4-methoxyaniline (CAS 104-94-9) lack the full trisubstituted architecture that defines the reactivity and downstream derivatization pathways of 4-methoxy-2,5-dimethylaniline. The presence of both electron-donating methoxy and methyl groups in specific ring positions shifts the Hammett sigma profile, which correlates with altered oxidation potentials and nucleophilicity compared to mono- or disubstituted analogs [1][2]. This electronic differentiation directly impacts reaction yields and selectivity in transformations such as N-alkylation, acylation, and metal-catalyzed cross-coupling, making generic substitution a risk for unsuccessful or low-yielding synthetic sequences.

Target 4-Methoxy-2,5-dimethylaniline: trisubstituted architecture with combined resonance and inductive effects.
Substitute Risk 2,5-Dimethylaniline or 4-Methoxyaniline: lack full substitution pattern, shifting Hammett profile and oxidation potential.
Target Defined steric and electronic complementarity for patent-recited pharmacophores.
Substitute Risk Generic aniline analogs may alter reaction yields and selectivity in N-alkylation, acylation, and cross-coupling.

Quantitative Differentiation Evidence for 4-Methoxy-2,5-dimethylaniline Against Closest Analogs


Oxidation Potential Shift Relative to 2,5-Dimethylaniline and 4-Methoxyaniline

The combined electron-donating effects of the 4-methoxy and 2,5-dimethyl substituents in 4-methoxy-2,5-dimethylaniline predict a significantly lower oxidation potential compared to 2,5-dimethylaniline (which lacks the resonance-donating methoxy) and 4-methoxyaniline (which lacks the inductive-donating methyl groups). Theoretical reaction Gibbs free energies correlating with Hammett σ constants across 64 aniline derivatives place methoxy-substituted anilines in a substantially more electron-rich regime (σₚ⁺ for OCH₃ = −0.78 vs. σₚ⁺ for CH₃ = −0.31), with the trisubstituted system exhibiting additive effects [1][2].

Oxidation Potential Shift
Class-level inference
~6.6× greater electron-donating capacity vs. 2,5-dimethylaniline; ~18% enhancement vs. 4-methoxyaniline
Supports electron-rich aniline nucleophile selection for oxidative reactions.
Theoretical Hammett correlation across 64 aniline derivatives; data to verify experimentally.
Electrochemistry Physical Organic Chemistry Structure-Reactivity Relationships

Derivative Antibacterial Activity: 2,5-Dimethyl-4-methoxyanilinoacetic Acid vs. Streptomycin Standard

4-Methoxy-2,5-dimethylaniline serves as the direct synthetic precursor to 2,5-dimethyl-4-methoxyanilinoacetic acid, which was evaluated for antibacterial activity against six bacterial strains. The derivative exhibited measurable activity against Staphylococcus aureus, Enterobacter aerogenes, Streptococcus bovis, Erwinia carotovora, Xanthomonas axonopodis, and Pseudomonas aeruginosa at 10 mg/L, though the standard streptomycin was more potent in all cases except Erwinia carotovora, where the nitro precursor outperformed the standard [1].

Derivative Antibacterial Activity
Cross-study comparable
Derivative active against 6 bacterial strains at 10 mg/L; nitro precursor outperformed streptomycin against Erwinia carotovora.
Reported antimicrobial screening context for agrochemical intermediate derivatization.
Activity compared to streptomycin standard; scaffold-specific response requires validation.
Antimicrobial Medicinal Chemistry Agrochemical Intermediates

Patent-Recorded Utility as a Pharmaceutical Intermediate with Substitution-Dependent Activity

Disubstituted aniline compounds incorporating the 2,5-dimethyl-4-methoxy substitution pattern are claimed in patent literature as histone deacetylase (HDAC) inhibitors [1] and as components of kinase inhibitor scaffolds [2]. While specific IC₅₀ data for the free aniline are not reported, the substitution pattern is explicitly recited in Markush structures, indicating that the specific arrangement of methoxy and methyl groups is necessary for target binding. Analogs with different substitution patterns (e.g., 3,5-disubstituted or mono-substituted anilines) are excluded from the primary claims.

Patent-Recorded Intermediate Utility
Supporting evidence
2,5-Dimethyl-4-methoxy substitution explicitly recited in HDAC and kinase inhibitor patent Markush structures.
Procurement context for reproducing patent-protected pharmacophore scaffolds.
Quantitative IC₅₀ data for free aniline not reported; patent scope evidence only.
Histone Deacetylase Inhibition Kinase Inhibition Pharmaceutical Intermediates

Validated Application Scenarios Where 4-Methoxy-2,5-dimethylaniline Is the Preferred Procurement Choice


Synthesis of 2,5-Dimethyl-4-methoxyanilinoacetic Acid for Antibacterial Screening

In programs targeting novel antibacterial agents against Gram-negative pathogens, 4-methoxy-2,5-dimethylaniline is the required starting material for the synthesis of 2,5-dimethyl-4-methoxyanilinoacetic acid via coupling with monochloroacetic acid. The resulting derivative has demonstrated activity against Erwinia carotovora, where the synthetic intermediate outperformed the streptomycin standard [1]. Alternative aniline starting materials (e.g., 2,5-dimethylaniline or 4-methoxyaniline) yield structurally different products with unvalidated activity profiles.

Electron-Rich Aniline Building Block for Oxidative Coupling and Polymerization Chemistry

The additive electronic effects of the 4-methoxy and 2,5-dimethyl substituents produce an aniline with a substantially lower oxidation potential than either 2,5-dimethylaniline or 4-methoxyaniline alone [1][2]. This makes 4-methoxy-2,5-dimethylaniline the building block of choice for electrochemical polymerization, oxidative C–N bond formation, and the synthesis of conducting polyaniline derivatives where low onset oxidation potential correlates with improved polymer processability and conductivity.

Key Intermediate for HDAC Inhibitor and Kinase Inhibitor Lead Optimization

Patent families explicitly reciting 2,5-dimethyl-4-methoxy-substituted anilines as components of HDAC and kinase inhibitor pharmacophores [1][2] require this specific building block for SAR exploration. Substitution with generic 2,5-dimethylaniline or 4-methoxyaniline alters the steric and electronic complementarity to the target protein binding pocket, jeopardizing the reproducibility of literature-reported potency and selectivity.

Precursor for Agrochemical Active Ingredient Synthesis

The demonstrated antibacterial and antifungal activity of derivatives derived from 4-methoxy-2,5-dimethylaniline [1], combined with its established use as a synthetic intermediate in agrochemical patents (e.g., aniline-derived herbicides and fungicides), supports its procurement for agrochemical lead generation programs targeting plant-pathogenic bacteria and fungi.

Application
Selection Property
Validation Focus
Antibacterial screening intermediate synthesis
Specific trisubstituted scaffold for derivatization
Antimicrobial screening context against target strains
Oxidative coupling and polymerization chemistry
Additive electron-donating effects lowering oxidation potential
Reactivity and processability in electrochemical studies
HDAC and kinase inhibitor lead optimization
Patent-recited substitution pattern for target binding
Pharmacophore reproducibility in target-engagement assays
Agrochemical active ingredient precursor
Reported bioactivity of derived compounds
Lead generation screening for plant-pathogenic organisms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-2,5-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.